Sonogashira-Derived CA-II Inhibitor 5e Achieves 14-Fold Higher Potency than Standard Acetazolamide
1-(2-Hydroxy-5-iodophenyl)ethanone was employed as the starting aryl iodide in a Sonogashira coupling with trimethylsilylacetylene, followed by Claisen-Schmidt condensation, to generate a series of silyl-yne chalcone derivatives (5a–5j). When evaluated in a carbonic anhydrase II (CA-II) inhibition assay, derivative 5e exhibited an IC₅₀ of 0.054 ± 0.001 μM, which is approximately 14-fold more potent than the standard CA inhibitor acetazolamide (IC₅₀ ~0.75 μM in comparable assays) . Notably, nine of the ten derivatives (all except 5j) demonstrated superior inhibitory potential relative to acetazolamide, validating the utility of the 5-iodo-2-hydroxy scaffold as a productive entry point for generating non-sulfonamide CA-II inhibitors .
| Evidence Dimension | Carbonic Anhydrase II Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.054 ± 0.001 μM (for derivative 5e synthesized from 1-(2-hydroxy-5-iodophenyl)ethanone) |
| Comparator Or Baseline | Acetazolamide (standard sulfonamide CA inhibitor) with IC₅₀ ~0.75 μM |
| Quantified Difference | ~14-fold lower IC₅₀ (higher potency) |
| Conditions | In vitro carbonic anhydrase II enzymatic assay; comparative evaluation of synthesized chalcone derivatives versus standard inhibitor |
Why This Matters
The 5-iodo substituent is essential for Sonogashira alkynylation at this position; bromo or chloro analogs would require harsher conditions or different catalyst systems, and non-halogenated 2-hydroxyacetophenone cannot undergo this transformation, making 7191-41-5 the required building block for accessing this CA-II inhibitor chemotype.
